molecular formula C11H17BrN2 B13308996 5-Bromo-1-(4,4-dimethylcyclohexyl)-1H-pyrazole

5-Bromo-1-(4,4-dimethylcyclohexyl)-1H-pyrazole

Katalognummer: B13308996
Molekulargewicht: 257.17 g/mol
InChI-Schlüssel: JFRYLPBCGVDBHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-1-(4,4-dimethylcyclohexyl)-1H-pyrazole is a heterocyclic compound that features a bromine atom and a dimethylcyclohexyl group attached to a pyrazole ring Pyrazoles are a class of organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(4,4-dimethylcyclohexyl)-1H-pyrazole typically involves the bromination of a precursor pyrazole compound. One common method involves the reaction of 1-(4,4-dimethylcyclohexyl)-1H-pyrazole with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-1-(4,4-dimethylcyclohexyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, or amines, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrazole, while coupling reactions could produce biaryl or heteroaryl derivatives.

Wissenschaftliche Forschungsanwendungen

5-Bromo-1-(4,4-dimethylcyclohexyl)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound can be used as a building block in the synthesis of advanced materials, such as organic semiconductors or liquid crystals.

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic effects.

Wirkmechanismus

The mechanism of action of 5-Bromo-1-(4,4-dimethylcyclohexyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4,4-Dimethylcyclohexyl)-1H-pyrazole: Lacks the bromine atom, which may result in different reactivity and biological activity.

    5-Chloro-1-(4,4-dimethylcyclohexyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical properties and applications.

    1-(4,4-Dimethylcyclohexyl)-3-methyl-1H-pyrazole: Contains a methyl group on the pyrazole ring, which can alter its reactivity and interactions with molecular targets.

Uniqueness

The presence of the bromine atom in 5-Bromo-1-(4,4-dimethylcyclohexyl)-1H-pyrazole imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions. This makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

Molekularformel

C11H17BrN2

Molekulargewicht

257.17 g/mol

IUPAC-Name

5-bromo-1-(4,4-dimethylcyclohexyl)pyrazole

InChI

InChI=1S/C11H17BrN2/c1-11(2)6-3-9(4-7-11)14-10(12)5-8-13-14/h5,8-9H,3-4,6-7H2,1-2H3

InChI-Schlüssel

JFRYLPBCGVDBHW-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCC(CC1)N2C(=CC=N2)Br)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.